3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide
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Description
3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN2O2 and its molecular weight is 328.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-(2-(cyclobutanecarboxamido)phenyl)benzamide are currently unknown. This compound is a derivative of benzamide , which is a simple amide derivative of benzoic acid . The specific targets of benzamide derivatives can vary widely depending on the specific functional groups present in the molecule.
Mode of Action
Benzamide derivatives often interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The presence of the chloro and cyclobutanecarboxamido groups may influence the compound’s interaction with its targets.
Biochemical Pathways
Benzamide derivatives can participate in a variety of biochemical reactions, including nucleophilic substitution and oxidation . The presence of the chloro and cyclobutanecarboxamido groups may influence which pathways are affected.
Pharmacokinetics
Amides, a class of compounds to which this compound belongs, are known to be solids at room temperature This suggests that the compound may have low bioavailability if administered orally
Properties
IUPAC Name |
3-chloro-N-[2-(cyclobutanecarbonylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-8-4-7-13(11-14)18(23)21-16-10-2-1-9-15(16)20-17(22)12-5-3-6-12/h1-2,4,7-12H,3,5-6H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNMRDUHVDKMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.